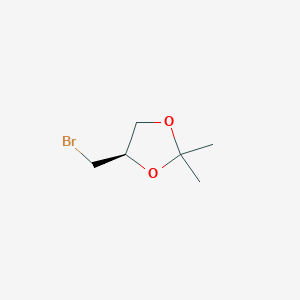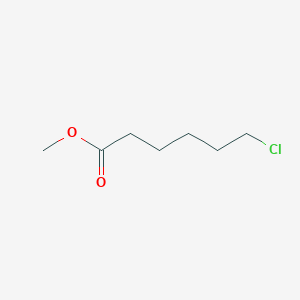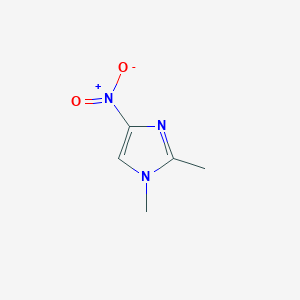
Iobutoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Isobutyraldehyde: Isobutyric acid is manufactured by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene.
Hydrocarboxylation (Koch Reaction): It can also be prepared by the high-pressure hydrocarboxylation of propylene: CH₃CH=CH₂ + CO + H₂O → (CH₃)₂CHCO₂H.
Laboratory Methods: Other methods include the hydrolysis of isobutyronitrile with alkalis and the oxidation of isobutanol with potassium dichromate in the presence of sulfuric acid.
Industrial Production Methods:
Continuous One-Step Method: A continuous one-step method for the preparation of isobutyric acid involves reacting propylene, carbon monoxide, and water or a lower alcohol in the presence of hydrogen fluoride as a Koch catalyst at temperatures between 80°C and 160°C.
Microbial Biosynthesis: Isobutyric acid can also be manufactured commercially using engineered bacteria with a sugar feedstock.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: When heated with a chromic acid solution, isobutyric acid is oxidized to acetone.
Reduction: The action of sodium amalgam on methacrylic acid in the presence of proton donors gives isobutyric acid.
Substitution: The acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate in the presence of sulfuric acid.
Reducing Agents: Sodium amalgam.
Substitution Reagents: Various reagents to form derivatives like amides, esters, anhydrides, and chlorides.
Major Products:
Acetone: Formed from the oxidation of isobutyric acid.
α-Hydroxyisobutyric Acid: Formed from the oxidation with alkaline potassium permanganate.
Scientific Research Applications
Chemistry:
Biology:
- It is produced by bacterial members of the gut microbiome through the anaerobic fermentation of indigestible fibers .
Medicine:
- Isobutyric acid has been utilized in drug development. For example, flutamide, a nonsteroidal antiandrogen used to treat prostate cancer, can be efficiently produced by acylating 4-nitro-3-trifluoromethylaniline with isobutyric acid chloride .
Industry:
- It is used in cosmetics and as a food additive. Benzyl isobutyrate, for instance, is used in shampoos and soaps for its fruity and jasmine-like odor .
Mechanism of Action
Isobutyric acid exerts its effects through various molecular targets and pathways. It has been shown to increase insulin-stimulated glucose uptake and reduce phosphorylation of rate-limiting enzymes involved in lipolysis . Additionally, it has neuroprotective effects associated with changes in the gut microbiome .
Comparison with Similar Compounds
Butyric Acid: Isobutyric acid is an isomer of butyric acid.
Valeric Acid: Another short-chain fatty acid with similar properties.
Uniqueness:
- Isobutyric acid is unique in its branched structure compared to the straight-chain structure of butyric acid . This structural difference influences its physical properties and reactivity.
Properties
IUPAC Name |
4-[2,4,6-triiodo-3-(morpholine-4-carbonyl)phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16I3NO5/c16-9-8-10(17)14(24-5-1-2-11(20)21)13(18)12(9)15(22)19-3-6-23-7-4-19/h8H,1-7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPDPEBRIXSCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=C(C=C2I)I)OCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16I3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158703 | |
| Record name | Iobutoic acid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13445-12-0 | |
| Record name | Iobutoic acid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iobutoic acid [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOBUTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJC1Z4E09L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)

